An In-depth Technical Guide to the Core Basic Properties of 7-amino-4-methyl-1H-indole-3-carbonitrile
An In-depth Technical Guide to the Core Basic Properties of 7-amino-4-methyl-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the basic properties of 7-amino-4-methyl-1H-indole-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and detailed experimental protocols for its characterization.
Introduction
7-amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic organic compound featuring an indole scaffold, a functionality of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds. The presence of an amino group at the 7-position and a carbonitrile at the 3-position suggests a unique combination of chemical properties, including basicity, nucleophilicity, and the potential for diverse chemical modifications. This guide aims to provide a detailed theoretical and practical framework for understanding and experimentally determining the core basic properties of this molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 7-amino-4-methyl-1H-indole-3-carbonitrile is presented below. It is crucial to note that some of these values are predicted and await experimental verification.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₉N₃ | ChemSpider |
| Molecular Weight | 171.20 g/mol | ChemSpider |
| Appearance | Gray solid (predicted) | - |
| pKa (indole N-H acidity) | 15.65 ± 0.30 (Predicted) | ChemicalBook[1] |
| pKa (conjugate acid of 7-amino group) | Not experimentally determined. Estimated to be in the range of 4-5. | Inferred from aniline (pKaH = 4.6)[1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and dimethylformamide. | Inferred from Umifenovir[2] and general indole properties. |
Basicity
The basicity of 7-amino-4-methyl-1H-indole-3-carbonitrile is primarily attributed to the lone pair of electrons on the nitrogen atom of the 7-amino group.
Theoretical Considerations:
-
Comparison to Aniline: The 7-amino group is attached to a benzene ring fused to a pyrrole ring. Its basicity is expected to be comparable to, though slightly modified from, that of aniline. The conjugate acid of aniline has a pKa of approximately 4.6.[1] This value serves as a useful starting point for estimating the basicity of the 7-amino group in the indole scaffold.
-
Electronic Effects: The indole ring system can influence the basicity of the amino group through electronic effects. The electron-donating or withdrawing nature of the rest of the indole nucleus will modulate the electron density on the 7-amino nitrogen. The nitrile group at the 3-position is electron-withdrawing, which could slightly decrease the basicity of the 7-amino group compared to unsubstituted 7-aminoindole.
Experimental Determination of Basicity (pKa of the Conjugate Acid):
A precise measure of the basicity is the pKa of its conjugate acid (pKaH). This can be experimentally determined using potentiometric or spectrophotometric titration.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard procedure for determining the pKa of the conjugate acid of 7-amino-4-methyl-1H-indole-3-carbonitrile.[3][4][5][6][7]
Materials:
-
7-amino-4-methyl-1H-indole-3-carbonitrile
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Methanol or other suitable co-solvent if solubility is low
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers
Procedure:
-
Sample Preparation: Accurately weigh a sample of 7-amino-4-methyl-1H-indole-3-carbonitrile and dissolve it in a known volume of deionized water to a final concentration of approximately 1-5 mM. If the compound has low aqueous solubility, a co-solvent such as methanol can be used, and the pKa in the mixed solvent system can be extrapolated to aqueous solution.
-
Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.
-
Titration: Titrate the sample solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.
Solubility
The solubility of 7-amino-4-methyl-1H-indole-3-carbonitrile is a critical parameter for its handling, formulation, and biological testing.
Theoretical Considerations:
-
"Like Dissolves Like": The molecule possesses both polar (amino and nitrile groups, indole N-H) and nonpolar (indole ring system, methyl group) characteristics. This suggests it will have limited solubility in water and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.
Experimental Determination of Solubility:
The shake-flask method is a standard technique for determining equilibrium solubility.[8][9][10]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Materials:
-
7-amino-4-methyl-1H-indole-3-carbonitrile
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, DMSO, DMF)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of solid 7-amino-4-methyl-1H-indole-3-carbonitrile to a vial containing a known volume of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Reactivity
The reactivity of 7-amino-4-methyl-1H-indole-3-carbonitrile is dictated by its functional groups: the 7-amino group, the indole ring, and the 3-carbonitrile group.
Reactivity of the 7-Amino Group:
-
Basicity and Nucleophilicity: As a primary aromatic amine, the 7-amino group can act as a base and a nucleophile. It can be protonated by acids and can participate in nucleophilic substitution and addition reactions.
-
Acylation and Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides and alkylated with alkyl halides.
-
Diazotization: The primary amino group can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.
Reactivity of the Indole Ring:
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The most reactive position is typically C3, but since it is substituted, electrophilic attack may occur at other positions on the pyrrole or benzene ring, influenced by the directing effects of the existing substituents.[11]
Reactivity of the 3-Carbonitrile Group:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.[12][13]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[12]
-
Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis.[12][13]
Experimental Protocol: General Assessment of Chemical Reactivity
This protocol provides a framework for assessing the reactivity of 7-amino-4-methyl-1H-indole-3-carbonitrile with common reagents.
Materials:
-
7-amino-4-methyl-1H-indole-3-carbonitrile
-
A selection of reagents (e.g., acetic anhydride, benzyl bromide, sodium nitrite/HCl, strong acid, strong base, LiAlH₄)
-
Appropriate solvents (e.g., THF, DMF, water)
-
Reaction vials or round-bottom flasks
-
Stirring and temperature control equipment
-
Analytical techniques for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 7-amino-4-methyl-1H-indole-3-carbonitrile in a suitable solvent under an inert atmosphere if necessary.
-
Reagent Addition: Add the chosen reagent to the solution. The reaction may be performed at room temperature or with heating, depending on the expected reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, perform an appropriate work-up procedure to quench the reaction and isolate the product. This may involve extraction, precipitation, or chromatography.
-
Product Characterization: Characterize the structure of the isolated product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the transformation.
Mandatory Visualizations
As no specific signaling pathways involving 7-amino-4-methyl-1H-indole-3-carbonitrile have been identified in the literature, a logical workflow for the experimental determination of its core basic properties is presented below.
Caption: Experimental workflow for the characterization of 7-amino-4-methyl-1H-indole-3-carbonitrile.
Conclusion
While specific experimental data for 7-amino-4-methyl-1H-indole-3-carbonitrile remains to be published, this technical guide provides a robust framework for understanding and characterizing its fundamental basic properties. By leveraging knowledge of analogous structures and employing the detailed experimental protocols provided, researchers can effectively determine the pKa, solubility, and reactivity of this compound. Such data is invaluable for its potential application in drug discovery and development, enabling informed decisions regarding its synthesis, formulation, and biological evaluation. The provided workflow diagram offers a clear and logical path for the systematic investigation of this and similar novel chemical entities.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Umifenovir - Wikipedia [en.wikipedia.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asdlib.org [asdlib.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
